Journal Name:Polymer Science, Series A
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Giant piezoelectric response in Ho-doped PbMg1/3Nb2/3TiO3 relaxor ferroelectric single crystals via in-situ neutron scattering
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-01-19 , DOI: 10.1016/j.mtadv.2023.100345
The complex chemical and structural heterogeneity of relaxor ferroelectrics has made the origins of the giant piezoresponse extremely difficult to understand. Here, we successfully grew Ho-doped Pb(Mg1/3Nb2/3)O3–PbTiO3 (Ho-PMNT) single crystals with even higher d33, S33 and dielectric constant ε33/ε0 values of 3900 pC N−1, 0.34% and 15,000. We employed the in situ neutron diffraction to identify that the giant piezoelectric response of the Ho-PMNT originates from the composition near the tricritical triple point of a cubic paraelectric phase (C), ferroelectric monoclinic (M), and tetragonal (T) phases. It leads to a nearly polarization isotropy and thus facilitates polarization rotation between different ferroelectric states. The results of the neutron pair distribution function combined with aberration-corrected scanning transmission electron microscopy qualitatively analyze the angstrom-nanoscaled heterogeneities and their connection to local polarization. The Pb2+ displacement direction of is connected to the A site ordered polarization. There were also observed the different separation distances between the B-site atoms and the neighboring O atoms. It identifies the giant piezoelectric properties arise that the Ho-dopant immensely disrupt long-range polarization and enhance the local structural heterogeneity in the tricritical triple point.
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Bone marrow mesenchymal stem cells loaded into hydrogel/nanofiber composite scaffolds ameliorate ischemic brain injury
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-01-28 , DOI: 10.1016/j.mtadv.2023.100349
Central nervous system (CNS) function recovery following stroke remains a major challenge because neural regeneration is difficult to achieve. In this study, rigid-flexible composite scaffolds consisting of nanofibers from electrospun scaffolds and self-adapting and injectable hydrogel were loaded with bone marrow mesenchymal stem cells (BMSCs), and the effects of these loaded BMSCs on ischemic insult were investigated. In vitro analysis of the viability, migration, neurite growth, angiogenic capacity, and paracrine effects of BMSCs indicated that BMSCs loaded in composite scaffolds had a better therapeutic effect than those BMSCs in saline. Furthermore, in vivo, BMSCs loaded in composite scaffolds significantly reduced the extent of brain edema and the infarct volume, alleviated neurological deficits, markedly attenuated microglial and astrocyte overactivation, and increased neuronal proliferation and vascular growth. Bioinformatics analysis revealed that BMSCs loaded in composite scaffolds could decrease the level of exosomal miR-206–3p and consequently increase the activity of the PI3K/AKT signaling pathway. In conclusion, BMSCs loaded in novel composite scaffolds exert obvious neuroprotective effects, attenuating ischemic injury by enhancing angiogenesis and neural regeneration in the brain after ischemic stroke, and these results provide a promising approach for treating CNS diseases in the clinic via cell transplantation.
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Spectroscopic neutron imaging for resolving hydrogen dynamics changes in battery electrolytes
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.mtadv.2023.100405
We present the use of spectroscopic neutron imaging (SNI), a bridge between imaging and scattering techniques, for analyzing battery electrolytes. The scattering information of CHn–based organic solvents and electrolytes was mapped in a two-dimensional space through time-of-flight neutron imaging, which exploits the wavelength-dependent properties of hydrogen atoms. The results show partial solidification and concertation change of electrolyte as a function of temperature. Our investigation demonstrates a novel approach to tracking real-time physical and chemical changes in H-containing compounds, by which limitations of new electrolyte mixtures and additives can be evaluated. The sensitivity of SNI to hydrogen in CHn functional groups extends the use of spectral methods to inspect electrolytes in Li-ion batteries and organic solvents for relevant applications beyond electrochemical systems.
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Role of energy transfer in a nanoinitiator complex for upconversion-driven polymerization
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.mtadv.2023.100388
Upconversion nanoparticle (UCNP)-driven polymerization attracts great attention due to the ability of near-infrared light to penetrate deeper into biological media and synthetic materials than ultraviolet or visible light. Despite significant progress, the limitation of near-infrared light-triggered polymerization is associated with a key element of the photocurable composition, a UCNP/photoinitiator complex or a nanoinitiator. To determine the impact of resonance energy transfer from UCNPs to photoinitiator (PI) and its effect on polymerization, we developed two different photocurable compositions consisting of the polyethylene glycol diacrylate (PEG-DA), ultraviolet- and blue-emitting NaYF4: Yb3+, Tm3+ UCNPs with hydrophobic surface combined with water-soluble or insoluble PI. We found that transfer energy in these nanoinitiators proceeds differently: in UCNP/water-soluble PI (lithium phenyl-2,4,6-trimethylbenzoylphosphinate or LAP), it occurs through the photon-mediated transfer while in UCNP/water-insoluble PI (2-benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone or Irgacure 369), it takes place via the non-radiative resonant energy transfer. The impact of these processes in homolytic decomposition of initiator is extremely important in terms of the precisely controlled fabrication of polymer structures. PEG-DA facilitates the affinity between hydrophilic and hydrophobic components of the photocurable composition, which provides UCNP-driven cross-linking of biopolymers such as methacrylated hyaluronic acid and gelatin. 3D structures were prototyped to demonstrate the one-step rapid procedure of nanoinitiator preparation and emphasize the control of the energy transfer in UCNP/PI complexes for further development of UCNP-driven polymerization.
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EGFR-antagonistic affibody-functionalized Pt-based nanozyme for enhanced tumor radiotherapy
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-04-28 , DOI: 10.1016/j.mtadv.2023.100375
Clinical radiotherapy (RT) is severely limited by hypoxic tumor microenvironment and a lack of targeting precision. Therefore, it is crucial to develop highly efficient radiosensitizers to enhance RT efficacy. Herein, a novel kind of epidermal growth factor receptor (EGFR)-antagonistic affibody-functionalized Pt-based nanozyme for RT sensitization to EGFR-positive tumors was developed. In this study, porous platinum nanoparticles (pPt NPs) featuring catalase (CAT)-like activity and strong radiation energy absorption ability were first synthesized. Then, a thin biomimetic polydopamine (PDA) layer was coated on pPt NPs to optimize its biocompatibility as well as provide a reactive surface. Finally, a dimeric EGFR-antagonistic affibody called ZEGFR expressed by the Escherichia coli (E. coli), was conjugated to pPt@PDA NPs (termed pPt@PDA-ZEGFR NPs) to precisely recognize EGFR-positive A431 tumors. Under the navigation of ZEGFR, superior tumor homing was achieved with these Pt-based nanozymes, which was ascribed to EGFR receptor-mediated endocytosis. As high-Z metal NPs exhibit an inherently strong ability to absorb radiation energy and catalyze endogenous H2O2 in tumors, the pPt@PDA-ZEGFR NPs demonstrated superb therapeutic efficacy; specifically, the NPs significantly inhibited HIF-1α expression and increased RT-induced DNA damage. Furthermore, the biosafety of these Pt-based nanozymes was good during short-term treatment. In summary, EGFR-antagonistic affibody-functionalized Pt-based nanozymes are promising radiosensitizers for the precise therapy of EGFR-positive tumors.
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Strong and ductile titanium via additive manufacturing under a reactive atmosphere
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-01-19 , DOI: 10.1016/j.mtadv.2023.100347
Pure metals tend to have a superior malleability compared to alloys. However, the applicability of pure metals is limited by their low strengths and hardness properties. In this study, strong and ductile pure Ti was synthesized via an approach involving powder modification and additive manufacturing (AM) under a reactive atmosphere. Specifically, pure Ti was processed by laser powder bed fusion in an environment containing a mixture of argon and nitrogen gases. In-situ high-energy synchrotron X-ray diffraction analysis reveals that in-situ nitrogen strengthening of the pure Ti occurs during the reactive AM of Ti. Furthermore, the presence of a nitrogen solid solution leads to the formation of high-strength pure Ti (yield strength of ∼979 MPa and ultimate tensile strength of ∼1058 MPa, respectively). This material exhibits excellent uniform elongation (11%) due to strong work hardening caused by the interaction of interstitial elements and submicrostructure. The proposed reactive AM approach paves the way for in-situ strengthening of pure metals and alloys.
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Celastrol-based nanoporous membranes prevent subconjunctival fibrosis by activating autophagy
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-03-03 , DOI: 10.1016/j.mtadv.2023.100356
Subconjunctival fibrosis is the final manifestation of various ocular surface injuries and inflammatory diseases; however, clinical treatment is not currently available to prevent or reverse this condition. Celastrol, a triterpene derived from Tripterygium wilfordii, is a potent antifibrotic agent. However, the underlying mechanism of the effect of celastrol on subconjunctival fibrosis remains unknown. It is difficult to choose the method of administration to improve the antifibrotic effect of drugs on subconjunctival fibrosis. In this study, we developed a class of porous nanofibrous membranes loaded with celastrol for sustainable release and hyaluronic acid as a coating layer to prevent burst release. The SEM images indicated that the nanopores and coating layer were clearly observed. In addition, Western blot and confocal microscopic analysis of human pterygium fibroblasts revealed that celastrol induced autophagy. Moreover, celastrol increased the expression of LC3 II in subconjunctival tissue and inhibited the expression of FN and COLⅠ in rats. This finding suggests that autophagy induction by celastrol protects against subconjunctival fibrosis. Furthermore, we revealed that celastrol activated autophagy by inhibiting the PI3K/Akt/mTOR pathway. Moreover, the porous nanofibrous membrane exhibited excellent biocompatibility for potential application in future clinical translation. Thus, this study reveals the importance of autophagy as a possible therapeutic target and celastrol as a potential candidate drug against subconjunctival fibrosis, demonstrating an alternative to inhibit fibrosis, and extend ocular sustainable delivery of various drugs to treat eye diseases.
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Metal-insulator-semiconductor type diode based on implanted β-Ga2O3 epilayers grown on sapphire substrate by metalorganic chemical vapor deposition
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-05-19 , DOI: 10.1016/j.mtadv.2023.100382
Conductive β-Ga2O3 epilayers grown on the sapphire substrate using metalorganic chemical vapor deposition (MOCVD) were studied by Si-ion implanted. A metal-insulator-semiconductor diode (MISD) was fabricated using undoped and Si implanted β-Ga2O3 epitaxial layer. The electrical and carrier transport properties of the different MISD with different distance between cathode and anode contact ranging from 10 to 200 μm is studied. The various parameters such as forward current density, reverse breakdown voltage and ideality factor of the diodes has been calculated from the current-voltage curve. A reverse breakdown voltage of about 1.1 kV was observed in case of anode-cathode distance of 200 μm.
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Structural, opto-electrical, and band-edge properties of full-series multilayer SnS1-xSex (0≤x≤1) compounds with strong in-plane anisotropy
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-05-10 , DOI: 10.1016/j.mtadv.2023.100379
Two-dimensional (2D) semiconductors with black phosphorus (BP) structure have recently received considerable attention on the realization of polarized optoelectronic device, axial-dependent carrier transport, and asymmetric 2D electronic and energy device owing to the strong in-plane anisotropy presented in the van der Waal plane. In this work, multilayered SnS1-xSex chalcogenides of x = 0, 0.2, 0.4, 0.5, 0.6, 0.8 and x = 1 were grown by chemical vapor transport and then exfoliated on a SiO2/Si substrate for further optical characterization. Polarized micro-Raman experiment and theoretical Raman-mode calculation simultaneously demonstrate strong in-plane anisotropy with the maximum Raman intensity of the armchair (AM) chain vibration mode (Ag) shows mutual orthogonality to the zigzag (ZZ) chain-oriented mode (B1g) in the full-series multilayer SnS1-xSex (0 ≤ x ≤ 1). For the intermediate compositions between x = 0.2 and x = 0.8, a crucial physical mechanism as “symmetry breaking” has been proposed to account for the increased number of separated Ag and B1g modes with different energies as compared to those detected for the binary compounds of orthorhombic SnS and SnSe. For the band-edge anisotropy, the bandgap value of ZZ polarized direction is shown to be lower than that of the AM direction for each of the SnS1-xSex compounds evidenced by polarized-thermoreflectance experiments and first-principles calculations.
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Self-assembly of caragana-based nanomaterials into multiple heteroatom-doped 3D-interconnected porous carbon for advanced supercapacitors
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.mtadv.2023.100394
This work prepared porous carbon with excellent electrochemical performance using hydrothermal and carbonization methods. Specifically, caragana was used as carbon precursor, hydrazine hydrate as nitrogen source, and nickel acetate as nickel source during this preparation process. The results showed that porous carbon carbonized at 700 °C has excellent surface area (1779 m2 g−1), moderate oxygen content (7.88 at%), and nitrogen content (1.64 at%), which are conducive to improving pseudocapacitance. The N4NiPC180-3 has specific capacitance of 427 F g−1 at 0.5 A g−1, and high capacitance retention of 74.3% even at 20 A g−1. The retention rate after 10,000 cycles is 97.4%, verifying its excellent cycling stability. In addition, the N4NiPC180-3 in the two-electrode system test can achieve an energy density of 35.8 W h kg−1 at a power density of 500.1 W kg−1. This work extends high value-added utilization of biomass derivatives in energy storage applications.
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